

Seviteronel cortisol suppression management

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Seviteronel

CAS No.: 1610537-15-9

Cat. No.: S548885

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Mechanism of Action and Cortisol Sparing

Seviteronel is an oral, investigational drug that acts as a **selective inhibitor of CYP17A1 17,20-lyase** and a **direct androgen receptor (AR) antagonist** [1] [2] [3]. Its key differentiator lies in its selectivity.

The enzyme CYP17A1 has two activities: 17 α -hydroxylase and 17,20-lyase. Abiraterone acetate potently inhibits both, disrupting cortisol synthesis and requiring co-administration of prednisone to prevent adrenal insufficiency and mineralocorticoid excess [1] [4] [5]. **Seviteronel**, however, shows approximately **10-fold selectivity for inhibiting 17,20-lyase over 17 α -hydroxylase** [1]. This means it effectively blocks the production of androgens (and subsequently, estrogens) with significantly less impact on the cortisol synthesis pathway, potentially allowing for administration without routine corticosteroid replacement [1] [2].

The table below summarizes the core quantitative data on its selectivity and effects.

Parameter	Description	Significance
CYP17 Lyase Inhibition (IC ₅₀)	69 nM (human) [6]	Primary target for suppressing androgen production.
CYP17 Hydroxylase Inhibition (IC ₅₀)	670 nM (human) [1]	~10-fold lower selectivity; less disruption of cortisol/corticosterone synthesis [1].

Parameter	Description	Significance
Clinical Cortisol Impact	Maintained at ~82% of control in non-human primate studies [1].	Prevents profound cortisol suppression, a key differentiator from abiraterone.
Recommended Phase 2 Dose (Breast Cancer)	450 mg once daily [2].	Established as the maximum tolerated dose in women; lower doses may mitigate CNS toxicity.

Clinical Tolerability and Toxicity Insights

Clinical trials indicate that while **seviteronel** spares cortisol, it has a distinct toxicity profile. The most common adverse events (AEs) were Grade 1 or 2, including **tremor, nausea, vomiting, and fatigue** [2] [4].

Notably, dose-limiting toxicities (DLTs) involving **central nervous system (CNS) effects** were observed. In studies, these included **Grade 3 confusional state, delirium, and mental status changes**, leading to the determination that 450 mg once daily was the maximum tolerated dose for women with breast cancer [2]. A phase 2 study in men with prostate cancer previously treated with enzalutamide also reported significant toxicity, including **concentration impairment**, leading to premature study closure [4] [5]. These CNS toxicities occurred in the absence of routine steroids.

Experimental Protocols and Management Strategies

Here are key methodological considerations and troubleshooting guides based on published pre-clinical and clinical work.

In Vitro Cell Viability and Clonogenic Survival Assay

This protocol is used to assess **seviteronel**'s efficacy as a single agent and as a radiosensitizer [3].

- Cell Culture:** Culture AR-positive (AR+) TNBC cell lines (e.g., MDA-MB-453) in appropriate media supplemented with fetal bovine serum (FBS).

- **Charcoal-Stripped Serum:** 24 hours before treatment, replace media with one containing charcoal-stripped serum to reduce interference from exogenous steroids.
- **Drug Treatment:** Treat cells with **seviteronel** across a concentration range (e.g., 0.1 to 10 μM). Include a control (vehicle only) and a comparator (e.g., 5 μM enzalutamide).
- **Stimulation (Optional):** To study AR antagonism, stimulate parallel samples with 10 nM dihydrotestosterone (DHT).
- **Viability Assay:** After 72 hours, measure cell viability using an assay like MTT or CellTiter-Glo. Note that **seviteronel** may show limited effect as a single agent ($\text{IC}_{50} > 10 \mu\text{M}$) [3].
- **Clonogenic Survival (for Radiosensitization):**
 - Plate cells at low density and treat with a non-cytotoxic concentration of **seviteronel** (e.g., 1-5 μM).
 - Irradiate plates at various doses (e.g., 0, 2, 4, 6 Gy).
 - Allow colonies to form for 1-2 weeks, then fix, stain, and count.
 - **Expected Outcome:** AR+ models will show significant radiosensitization (increased radiation-induced cell death), while AR- models will not [3].

In Vivo Xenograft Model for Radiosensitization

This tests **seviteronel**'s efficacy and tolerability in a live animal model [3].

- **Animal Model:** Use immunocompromised mice (e.g., NSG) implanted with AR+ TNBC xenografts.
- **Dosing:** Administer **seviteronel** via oral gavage. A previously effective dose is 100 mg/kg, twice daily [6].
- **Radiation:** Deliver focal radiation to the tumor (e.g., 2-6 Gy) during the treatment schedule.
- **Study Arms:** Include four groups: Vehicle control, **Seviteronel** alone, Radiation alone, and **Seviteronel** + Radiation.
- **Endpoint Monitoring:** Measure tumor volume regularly. A significant reduction in volume and a delay in tumor doubling/tripling time in the combination group indicates successful radiosensitization [3].

FAQ: Cortisol Suppression and Toxicity Management

Q: Does seviteronel require co-administration of corticosteroids like prednisone? A: Based on its selective mechanism and clinical data, **seviteronel** has been administered **without routine oral steroid replacement** in multiple phase 1 and 2 trials [2] [4]. This is a major operational advantage over abiraterone acetate. However, clinicians should monitor for signs of adrenal insufficiency.

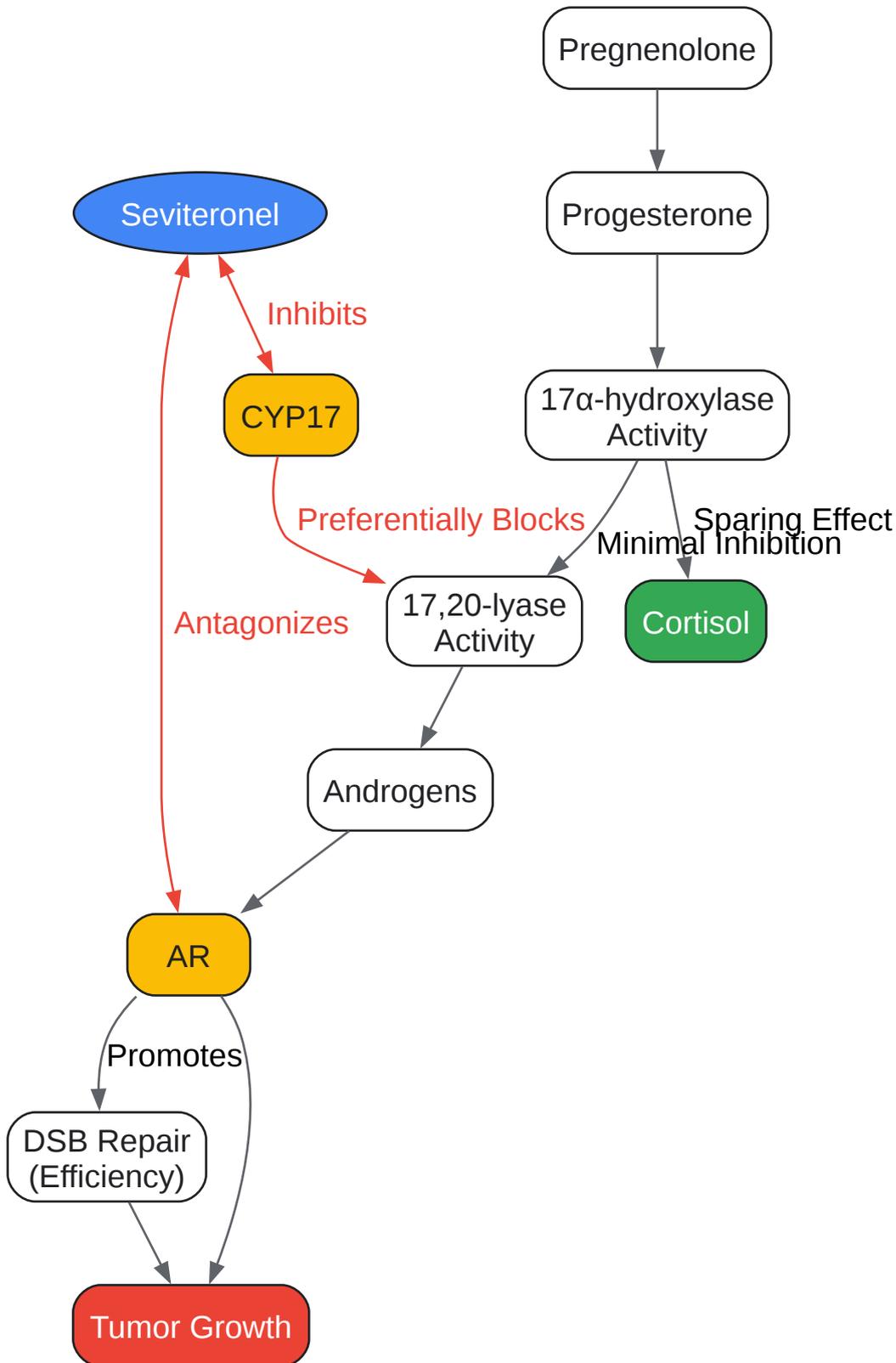
Q: What are the most common adverse events, and how can they be managed? A: The most frequent AEs are tremor, nausea, vomiting, and fatigue [2] [4]. Management strategies include:

- **Dose Reduction:** For persistent low-grade AEs, consider a dose reduction. The recommended phase 2 dose is 450 mg once daily, down from 750 mg, primarily to improve tolerability [2].
- **Supportive Care:** Use standard antiemetics for nausea and vomiting.
- **Monitoring CNS Effects:** Be vigilant for signs of confusion or cognitive impairment. These may be dose-limiting and require intervention [4].

Q: The drug shows limited single-agent cytotoxicity in vitro. Does this mean it is ineffective? A: Not necessarily. A key finding is that **seviteronel** acts as a potent **radiosensitizer** in AR+ TNBC models. Its efficacy is more pronounced in combination with radiation therapy, where it impairs DNA damage repair rather than directly causing cell death on its own [3].

Visualizing the Mechanism of Action

The following diagram illustrates the key molecular pathways targeted by **seviteronel** and how its selectivity spares cortisol synthesis.



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(Caption: Mechanism of **seviteronel**'s selective CYP17A1 lyase inhibition and AR antagonism. The diagram highlights the preferential blockade of the androgen-synthesis pathway (red) while the cortisol synthesis pathway remains largely intact (green). The direct antagonism of the AR and its downstream effects on DNA repair and tumor growth are also shown.)

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To cite this document: Smolecule. [Seviteronel cortisol suppression management]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548885#seviteronel-cortisol-suppression-management>]

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